molecular formula C11H22N2O2 B7965041 tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate

Cat. No.: B7965041
M. Wt: 214.30 g/mol
InChI Key: IENWELREOWCTHU-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyclopentyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1-methylcyclopentylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions generally include room temperature and an inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar compounds to tert-Butyl N-(3-amino-1-methylcyclopentyl)carbamate include:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ring structures and substituents.

Properties

IUPAC Name

tert-butyl N-(3-amino-1-methylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-8(12)7-11/h8H,5-7,12H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENWELREOWCTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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